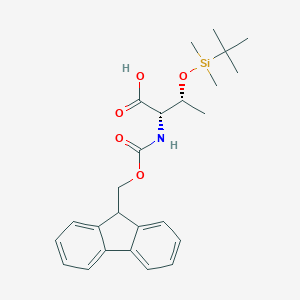

Fmoc-Thr(TBDMS)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMPINNWAPYALU-ZHRRBRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455249 | |

| Record name | Fmoc-Thr(TBDMS)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146346-82-9 | |

| Record name | Fmoc-Thr(TBDMS)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Thr(TBDMS)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Thr(TBDMS)-OH, a key building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound, systematically named (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a derivative of the amino acid threonine.[1] It is widely utilized in Fmoc-based solid-phase peptide synthesis.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl side chain of the threonine residue. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group under mild basic conditions, leaving the acid-labile TBDMS group intact until the final cleavage from the solid support.

Below is a summary of the key quantitative data for this compound:

| Property | Value | References |

| CAS Number | 146346-82-9 | [1][4] |

| Molecular Formula | C25H33NO5Si | |

| Molecular Weight | 455.62 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥96.0% | |

| Storage Temperature | 2-8°C |

Applications in Peptide Synthesis

This compound is a crucial reagent for the incorporation of threonine residues into synthetic peptides. The TBDMS protecting group on the hydroxyl function of the threonine side chain prevents undesirable side reactions during peptide synthesis, such as O-acylation. Its stability to the basic conditions used for Fmoc group removal makes it compatible with standard Fmoc-SPPS protocols.

Experimental Protocols

The following section details a standard experimental protocol for the use of this compound in manual solid-phase peptide synthesis.

Materials

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

Resin Swelling

-

Place the desired amount of resin (e.g., 100-250 mg for a 0.1 mmol scale) into a reaction vessel.

-

Add DMF (approximately 5 mL) to the resin.

-

Allow the resin to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF (approximately 5 mL) to the resin.

-

Agitate the mixture for 3-5 minutes and then drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution (approximately 5 mL).

-

Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Coupling of this compound

-

In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.

-

Add a base (e.g., DIPEA or collidine, 8 equivalents) to the amino acid solution to activate it. Let the mixture stand for a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling reaction.

Chain Elongation

Repeat the deprotection (Section 3.3) and coupling (Section 3.4) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% TIS) to the resin.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the final peptide product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in solid-phase peptide synthesis.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

Fmoc-Thr(TBDMS)-OH molecular weight and CAS number

This document provides core technical specifications for Fmoc-Thr(TBDMS)-OH, a derivative of the amino acid threonine commonly utilized in solid-phase peptide synthesis. The data presented below is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and Identifiers

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| CAS Number | 146346-82-9[1][2][3] |

| Molecular Weight | 455.62 g/mol [1] |

| Molecular Formula | C₂₅H₃₃NO₅Si |

Synonyms: Fmoc-O-(tert.-butyldimethylsilyl)-L-threonine, (2S,3R)-3-[(tert-butyldimethylsilyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, O-[Dimethyl(2-methyl-2-propanyl)silyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine.

As this document serves as a technical data summary for a specific chemical compound, detailed experimental protocols and signaling pathways are not applicable. The information provided is intended to be a quick reference for laboratory use.

References

Navigating the Synthesis Frontier: An In-depth Guide to the Solubility of Fmoc-Protected Amino Acids in DMF

For researchers, scientists, and professionals in drug development, the efficiency of Solid-Phase Peptide Synthesis (SPPS) is paramount. A critical factor influencing the success of SPPS is the solubility of Fmoc-protected amino acids in the primary solvent, N,N-Dimethylformamide (DMF). This technical guide provides a comprehensive overview of this topic, presenting available solubility data, outlining experimental protocols for its determination, and illustrating the context of this parameter within the broader SPPS workflow.

Core Concept: Solubility in SPPS

The effective dissolution of Fmoc-amino acids in DMF is crucial for achieving homogeneous reaction conditions and ensuring efficient coupling to the growing peptide chain on the solid support. Poor solubility can lead to several challenges, including:

-

Incomplete Coupling Reactions: Undissolved amino acid will not be available for the activation and coupling steps, leading to deletion sequences in the final peptide.

-

Clogging of Fluidic Pathways: In automated peptide synthesizers, precipitation can obstruct tubing and valves, causing instrument failure.

-

Inaccurate Concentration Determination: The actual concentration of the dissolved amino acid may be lower than intended, affecting reaction kinetics and efficiency.

Several factors influence the solubility of Fmoc-protected amino acids in DMF, including the nature of the amino acid side chain, the presence of protecting groups, temperature, and the purity of both the amino acid and the solvent.

Data Presentation: Solubility of Common Fmoc-Protected Amino Acids in DMF

| Fmoc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in DMF | Notes and Observations |

| Aliphatic | ||||

| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.33 | Good to Excellent | Generally dissolves readily at standard concentrations used in SPPS. |

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.29 | Good to Excellent | Typically exhibits high solubility in DMF. |

| Fmoc-Ile-OH | C₂₁H₂₃NO₄ | 353.41 | Good | Generally soluble, but the bulky side chain can slightly reduce solubility compared to smaller aliphatic residues. |

| Fmoc-Leu-OH | C₂₁H₂₃NO₄ | 353.41 | Good | Similar to Fmoc-Ile-OH, it is readily soluble for most applications. |

| Fmoc-Pro-OH | C₂₀H₁₉NO₄ | 337.37 | Excellent | The unique cyclic structure often leads to very high solubility. |

| Fmoc-Val-OH | C₂₀H₂₁NO₄ | 339.38 | Good | Generally soluble, though the β-branched side chain can sometimes present minor challenges at very high concentrations. |

| Aromatic | ||||

| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.43 | Good | The hydrophobic nature of the side chain does not significantly hinder solubility in DMF. |

| Fmoc-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.58 | Good | The Boc protecting group helps to maintain good solubility. |

| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.53 | Good | The tert-butyl protecting group enhances solubility and prevents side reactions. |

| Hydroxyl | ||||

| Fmoc-Ser(tBu)-OH | C₂₂H₂₅NO₅ | 383.44 | Good | The tert-butyl ether protection is key for good solubility and preventing side reactions. |

| Fmoc-Thr(tBu)-OH | C₂₃H₂₇NO₅ | 397.46 | Good | Similar to Fmoc-Ser(tBu)-OH, the protecting group is crucial for solubility. |

| Acidic & Amide | ||||

| Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45 | Good | The tert-butyl ester protection is essential for solubility and preventing side reactions. |

| Fmoc-Asn(Trt)-OH | C₃₈H₃₂N₂O₅ | 596.67 | Moderate to Good | The bulky trityl group can sometimes lead to lower solubility compared to other protected amino acids. Solubility can be concentration-dependent. |

| Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.48 | Good | The tert-butyl ester provides good solubility. |

| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.70 | Moderate to Good | Similar to Fmoc-Asn(Trt)-OH, the trityl group can impact solubility. It is known to be less soluble than many other Fmoc-amino acids. |

| Basic | ||||

| Fmoc-Arg(Pbf)-OH | C₃₄H₄₀N₄O₇S | 648.77 | Moderate | Can be one of the more challenging amino acids to dissolve. The bulky Pbf group and the guanidinium side chain contribute to this. Warming and sonication may be required. |

| Fmoc-His(Trt)-OH | C₄₃H₃₅N₃O₄ | 619.71 | Moderate | The trityl group is very bulky, which can significantly reduce solubility. Careful dissolution is often necessary. |

| Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | Good to Excellent | The Boc protecting group ensures good solubility. |

| Sulfur-containing | ||||

| Fmoc-Cys(Trt)-OH | C₃₇H₃₁NO₄S | 585.71 | Moderate to Good | The large trityl group can affect solubility. |

| Fmoc-Met-OH | C₂₀H₂₁NO₄S | 371.45 | Good | Generally exhibits good solubility in DMF. |

Experimental Protocols: Determining Solubility

For applications requiring precise knowledge of solubility, the following general protocol can be adapted.

Objective: To determine the saturation solubility of an Fmoc-protected amino acid in DMF at a specific temperature.

Materials:

-

Fmoc-protected amino acid

-

Anhydrous DMF

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the Fmoc-amino acid into a vial.

-

Add a known volume of DMF to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Intermittent vortexing can aid in dissolution.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully remove the vial from the shaker.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the Fmoc-amino acid in DMF with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the collected supernatant with DMF to a concentration that falls within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC and record the peak area.

-

Using the calibration curve, determine the concentration of the Fmoc-amino acid in the diluted supernatant.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the Fmoc-amino acid in DMF at the specified temperature.

-

Visualization of Key Processes

To better understand the context in which solubility plays a critical role, the following diagrams illustrate the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Impact of Fmoc-amino acid solubility on SPPS outcomes.

Conclusion

The solubility of Fmoc-protected amino acids in DMF is a cornerstone of successful Solid-Phase Peptide Synthesis. While a comprehensive quantitative database remains an ongoing need in the field, a thorough understanding of the qualitative solubility trends and the factors influencing them is essential for peptide chemists. When encountering challenging sequences or aiming for the highest quality synthetic peptides, empirical determination of solubility is a valuable practice. The protocols and workflows detailed in this guide provide a robust framework for researchers to navigate the complexities of peptide synthesis and optimize their experimental outcomes.

The Strategic Role of Fmoc-Thr(TBDMS)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final peptide. For threonine, a trifunctional amino acid, the protection of its hydroxyl side chain is crucial to prevent undesirable side reactions. This technical guide provides an in-depth analysis of Fmoc-Thr(TBDMS)-OH, a threonine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group. It explores its core role in an orthogonal protection strategy within solid-phase peptide synthesis (SPPS), offering a distinct advantage for the synthesis of complex peptides.

Introduction to Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function is a cornerstone of modern peptide chemistry. This strategy relies on an orthogonal system of protecting groups, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. This allows for the selective deprotection of specific functional groups at various stages of the synthesis.

The standard Fmoc/tBu strategy utilizes the base-labile Fmoc group for the N-terminus and acid-labile groups (such as tert-butyl (tBu), trityl (Trt), and Boc) for the side chains. This compound introduces a third dimension of orthogonality, as the TBDMS group is labile to fluoride ions, while being stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu/Trt cleavage (e.g., trifluoroacetic acid - TFA).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 146346-82-9 | |

| Molecular Formula | C₂₅H₃₃NO₅Si | |

| Molecular Weight | 455.62 g/mol | |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | General knowledge |

| Storage | 2-8°C | General knowledge |

The Core Advantage: Orthogonal Deprotection

The primary advantage of employing this compound lies in the unique cleavage condition of the TBDMS protecting group. This silyl ether is selectively removed by fluoride-containing reagents, such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF-pyridine), or tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F). This orthogonality is crucial for the synthesis of complex peptides where side-chain manipulations are required while the peptide remains anchored to the solid support.

Key Advantages of the TBDMS Protecting Group:

-

Orthogonality: Stable to the basic conditions of Fmoc deprotection and the acidic conditions of tBu/Trt cleavage.

-

Selective Removal: Can be removed on-resin without cleaving the peptide from the support or removing other acid-labile side-chain protecting groups.

-

Enabling Complex Peptide Architectures: Facilitates the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications at the threonine side chain.

While direct quantitative comparisons of coupling efficiency and yield against the more common Fmoc-Thr(tBu)-OH are not extensively reported in the literature, the strategic advantage of the TBDMS group lies in its unique deprotection chemistry, which enables synthetic routes that are not possible with the standard Fmoc/tBu strategy.

Experimental Protocols

The following protocols are generalized "best-practice" procedures derived from standard Fmoc-SPPS methodologies and knowledge of silyl ether deprotection. Optimization may be necessary depending on the specific peptide sequence and solid support.

Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of the Fmoc-Thr(TBDMS)-OH Building Block

The strategic use of protected amino acids is fundamental to the successful execution of solid-phase peptide synthesis (SPPS). Among these, this compound, an N-α-Fmoc and side-chain O-TBDMS protected L-Threonine derivative, serves as a critical building block. The tert-butyldimethylsilyl (TBDMS) group offers a distinct advantage due to its lability under specific acidic conditions, allowing for orthogonal protection strategies in the synthesis of complex peptides.[1] This guide provides a detailed technical overview of its synthesis, presenting experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below for quick reference.

| Property | Value | References |

| CAS Number | 146346-82-9 | [2][3] |

| Molecular Formula | C₂₅H₃₃NO₅Si | [2][3] |

| Molecular Weight | 455.62 g/mol | |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C | |

| Synonyms | Fmoc-O-(tert.-butyldimethylsilyl)-L-threonine, N-α-(9-Fluorenylmethyloxycarbonyl)-O-(tert-butyl-dimethylsilyl)-L-threonine |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from L-Threonine. The first step involves the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The subsequent step is the selective protection of the side-chain hydroxyl group using a tert-butyldimethylsilyl ether. This sequence ensures that the more nucleophilic amine is protected before the silylation of the hydroxyl group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of N-α-Fmoc-L-Threonine (Fmoc-Thr-OH)

This procedure outlines the protection of the α-amino group of L-Threonine using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). An alternative reagent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Materials:

-

L-Threonine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Threonine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 eq) in dioxane portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether (2 x volume) to remove impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr-OH as a white solid.

Step 2: Synthesis of this compound

This protocol describes the silylation of the side-chain hydroxyl group of Fmoc-Thr-OH. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a catalyst is a standard and efficient method for this transformation.

Materials:

-

Fmoc-Thr-OH (from Step 1)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Thr-OH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add imidazole (2.5 eq) to the solution and stir until fully dissolved.

-

Cool the mixture to 0°C and add TBDMS-Cl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. In some cases, the reaction may require longer times (2-3 days) for completion.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers sequentially with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Summary of Reaction Parameters

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | L-Threonine | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | 0°C → RT | 12 - 16 | > 90% |

| 2 | Fmoc-Thr-OH | TBDMS-Cl, Imidazole | DMF | 0°C → RT | 12 - 48 | 80 - 95% |

References

Navigating the Safe Handling of Fmoc-Thr(TBDMS)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Thr(TBDMS)-OH, or N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine, is a valuable amino acid derivative widely utilized in solid-phase peptide synthesis. Its bulky tert-butyldimethylsilyl (TBDMS) protecting group on the threonine side chain offers strategic advantages in the synthesis of complex peptides. While generally not classified as a hazardous substance, a thorough understanding of its safety and handling precautions is paramount to ensure a safe laboratory environment and maintain the integrity of the compound. This technical guide provides an in-depth overview of the safety protocols, handling procedures, and storage requirements for this compound.

Physicochemical and Safety Data at a Glance

For rapid assessment, the key quantitative data for this compound is summarized in the table below. This information is crucial for risk assessment and for designing appropriate handling and storage protocols.

| Property | Value | Reference |

| Molecular Formula | C25H33NO5Si | [1][2] |

| Molecular Weight | 455.62 g/mol | [1][2] |

| Appearance | Powder | |

| Storage Temperature | 2-8°C | |

| Storage Class | 11 - Combustible Solids | |

| Water Solubility | Not specified, but generally low for Fmoc-amino acids | |

| Boiling Point | 577.2±50.0 °C (Predicted) | |

| Density | 1.136±0.06 g/cm3 (Predicted) | |

| pKa | 3.38±0.10 (Predicted) | |

| GHS Hazard Class | Not a hazardous substance or mixture |

Core Safety and Handling Workflow

The following diagram outlines the essential workflow for the safe handling of this compound, from receipt of the compound to its final disposal. Adherence to this workflow is critical for minimizing exposure and preventing contamination.

Caption: Logical workflow for handling this compound.

Detailed Experimental and Handling Protocols

While specific experimental protocols will vary based on the synthetic target, the following general procedures for handling this compound should be strictly followed.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

-

Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.

-

Body Protection: Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.

-

Respiratory Protection: Respiratory protection is not required under normal use. Where protection from nuisance levels of dusts is desired, use type N95 (US) or type P1 (EN 143) dust masks.

Handling and Storage

-

Ventilation: Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Combustibility: this compound is classified as a combustible solid. Keep away from heat and open flames.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

For all exposure routes, it is advisable to consult a physician.

Spill and Disposal Procedures

In the case of a spill, avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Toxicological Information

To date, no significant toxicological effects have been reported for this compound, and it is not classified as a hazardous substance. However, as with any chemical, unnecessary exposure should be avoided. The toxicological properties of this material have not been thoroughly investigated.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or a thorough risk assessment conducted by qualified personnel. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.

References

A Technical Guide to Fmoc-Thr(TBDMS)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-Thr(TBDMS)-OH, a protected amino acid derivative, in solid-phase peptide synthesis (SPPS). This document details its chemical properties, commercial availability, and provides a framework for its application in the synthesis of peptides for research and drug development.

Introduction to this compound

N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine, commonly abbreviated as this compound, is a key building block in Fmoc-based solid-phase peptide synthesis. The temporary fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the acid-labile tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl side chain of the threonine residue. This orthogonal protection strategy allows for the selective deprotection of the Fmoc group during chain elongation without affecting the TBDMS group, which is later removed during the final cleavage of the peptide from the solid support.

The TBDMS protecting group offers an alternative to the more commonly used tert-butyl (tBu) group for hydroxyl protection. The choice between these protecting groups can influence the solubility of the protected amino acid and the final deprotection conditions.

Commercial Suppliers and Physical Properties

This compound is commercially available from a variety of suppliers, ensuring a steady supply for research and manufacturing needs. The quality and purity of the reagent are critical for successful peptide synthesis.

| Property | Value |

| CAS Number | 146346-82-9 |

| Molecular Formula | C₂₅H₃₃NO₅Si |

| Molecular Weight | 455.62 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥96.0% |

| Storage Conditions | 2-8°C, desiccated |

A non-exhaustive list of commercial suppliers includes:

-

Advanced ChemTech

-

AAPPTEC

-

Santa Cruz Biotechnology

-

Sigma-Aldrich

-

Sunway Pharm Ltd

The Role of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group is a silicon-based protecting group used for hydroxyl functionalities. In the context of Fmoc-SPPS, it offers several advantages:

-

Acid Lability: The TBDMS group is readily cleaved under acidic conditions, typically during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. This allows for a one-pot deprotection and cleavage step.

-

Orthogonality: It is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group, ensuring the integrity of the side-chain protection during peptide chain elongation.

-

Alternative to tBu: It provides an alternative to the commonly used tert-butyl (tBu) protecting group. While both are acid-labile, differences in their steric bulk and electronic properties can sometimes influence coupling efficiencies and the potential for side reactions, although direct comparative studies are not extensively published.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS. The specific quantities and reaction times may need to be optimized based on the peptide sequence, the resin, and the scale of the synthesis.

Resin Swelling and Preparation

-

Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

Figure 1. Fmoc deprotection workflow.

Amino Acid Coupling

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Thr(TBDMS)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is critical for the successful synthesis of pure, high-quality peptides. The fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group, favored for its base-lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. For the hydroxyl-containing amino acid threonine, the tert-butyl (tBu) group is the standard side-chain protection. However, the tert-butyldimethylsilyl (TBDMS) group offers an alternative orthogonal protection scheme, as it can be selectively removed under mild conditions using a fluoride source, leaving other acid-labile protecting groups intact. This allows for selective modification of the threonine side-chain on the solid support, such as phosphorylation or glycosylation.

This document provides a detailed protocol for the use of Fmoc-Thr(TBDMS)-OH in Fmoc-SPPS, including coupling, deprotection of the TBDMS group, and final cleavage from the resin.

Data Presentation

The following table summarizes the typical parameters and expected outcomes for the solid-phase synthesis of a peptide containing a Thr(TBDMS) residue. The values are based on a standard 0.1 mmol synthesis scale and may vary depending on the specific peptide sequence, resin, and instrumentation.

| Parameter | Typical Value/Range | Notes |

| Resin | Wang, Rink Amide, or 2-Chlorotrityl Chloride Resin | Selection depends on the desired C-terminal functionality (acid or amide). |

| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading resins are recommended for longer or more complex peptides. |

| Amino Acid Coupling | ||

| This compound Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |

| Coupling Reagent Equivalents (e.g., HBTU/HATU) | 2.9 - 4.9 eq. | |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | N,N'-Diisopropylethylamine. |

| Coupling Time | 1 - 4 hours | Can be monitored using a qualitative test such as the Kaiser test. Due to the steric hindrance of the TBDMS group, a longer coupling time or a double coupling may be necessary. |

| Fmoc Deprotection | ||

| Reagent | 20% Piperidine in DMF | |

| Deprotection Time | 2 x 10 minutes | Standard procedure for most amino acids. |

| On-Resin TBDMS Deprotection | ||

| Reagent | 1 M Tetrabutylammonium fluoride (TBAF) in THF | |

| Deprotection Time | 2 - 4 hours | Reaction progress can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS. |

| Final Cleavage & Global Deprotection | ||

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A standard cleavage cocktail for peptides with common acid-labile side-chain protecting groups. |

| Cleavage Time | 2 - 3 hours | At room temperature. |

| Expected Crude Yield | 70 - 90% | Highly dependent on the peptide sequence and synthesis efficiency. |

| Expected Crude Purity | >70% | As determined by RP-HPLC. |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the steps for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent such as HBTU or HATU (0.95 eq. relative to the amino acid), and an activator base like DIPEA (2 eq. relative to the amino acid) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

To ensure complete coupling, a sample of the resin can be taken for a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

-

After coupling, any unreacted free amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF.

5. Washing:

-

After the coupling (and optional capping) step, wash the resin thoroughly with DMF (3

Application Notes and Protocols for Coupling Fmoc-Thr(TBDMS)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(TBDMS)-OH is a protected amino acid derivative commonly used in Solid-Phase Peptide Synthesis (SPPS). The tert-butyldimethylsilyl (TBDMS) group provides protection for the hydroxyl function of the threonine side chain, preventing undesirable side reactions during peptide elongation. The bulky nature of the TBDMS group, however, can introduce steric hindrance, potentially leading to incomplete coupling reactions. Furthermore, like other serine and threonine derivatives, this compound is susceptible to side reactions such as racemization, particularly under basic conditions.

This document provides a comprehensive guide to the coupling conditions for this compound in SPPS. It includes a comparative overview of common coupling reagents, detailed experimental protocols, and recommendations for minimizing side reactions to ensure high peptide purity and yield.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and racemization-prone amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS, with a focus on their suitability for this particular derivative. While direct quantitative data for this compound is limited, the presented information is extrapolated from studies on other sterically hindered and β-hydroxy amino acids.

| Coupling Reagent Combination | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |

| HATU/DIPEA or Collidine | Uronium/Aminium Salt | Very High | Low to Moderate | Fast coupling kinetics, highly effective for sterically hindered amino acids. | Can undergo guanidinylation of the free N-terminus if used in excess. Higher cost. |

| HCTU/DIPEA or Collidine | Uronium/Aminium Salt | Very High | Low to Moderate | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |

| COMU/DIPEA or Collidine | Uronium/Aminium Salt | Very High | Low | Superior racemization suppression compared to HOBt-based reagents. | Solution stability can be a concern for automated synthesizers. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | Low | Cost-effective, low risk of guanidinylation. Oxyma is a superior additive to HOBt for reducing racemization. | Slower reaction rates compared to uronium salts. |

| PyBOP/DIPEA or Collidine | Phosphonium Salt | High | Low to Moderate | Good for standard and slightly hindered couplings. | Byproducts can be more difficult to wash away. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Cost-effective and widely used. | Higher potential for racemization compared to Oxyma; potential for N-acylurea formation. |

Stability of the TBDMS Protecting Group

The TBDMS group is generally stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). However, it is labile to acidic conditions. Therefore, care must be taken during the final cleavage and deprotection of the peptide from the resin. Standard TFA cleavage cocktails will remove the TBDMS group. Prolonged exposure to even weakly acidic conditions should be avoided during the synthesis.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings where high reactivity is required to overcome steric hindrance.

Materials:

-

This compound

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation and Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

-

Activation and Coupling:

-

Add DIPEA or 2,4,6-Collidine (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. The use of collidine is recommended to minimize racemization.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended, or a double coupling can be performed.

-

-

Monitoring and Washing:

-

Monitor the coupling progress using a colorimetric test (e.g., Kaiser test). A negative test indicates completion.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

-

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended when minimizing racemization is a primary concern.

Materials:

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma (Ethyl (hydroxyimino)cyanoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation and Deprotection:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

-

-

Activation and Coupling:

-

Add the solution from step 2 to the deprotected resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring and Washing:

-

Follow the same procedure as in Protocol 1, step 4.

-

Visualizing the Workflow and Potential Side Reactions

Caption: General workflow for the coupling of this compound in SPPS.

Application Notes and Protocols for the Activation of Fmoc-Thr(TBDMS)-OH with HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the activation and coupling of Fmoc-Thr(TBDMS)-OH in solid-phase peptide synthesis (SPPS) using the HBTU/HOBt reagent system. This document outlines the reaction mechanism, offers detailed experimental protocols, and presents relevant data to ensure high-efficiency peptide bond formation.

Introduction

This compound is a critical building block in the synthesis of peptides containing threonine, where the side-chain hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions. The activation of the carboxylic acid moiety is a crucial step for efficient amide bond formation. The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a widely used and effective method for this activation, promoting rapid and efficient coupling while minimizing racemization.[1][2]

HBTU acts as a uronium salt-based coupling agent that, in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid of the Fmoc-amino acid.[3] HOBt is often included to suppress racemization and can improve coupling efficiency.[1][4] The resulting active ester is highly reactive towards the free amine of the growing peptide chain on the solid support.

Reaction Mechanism and Workflow

The activation of this compound with HBTU/HOBt proceeds through the formation of an HOBt active ester. The carboxylate of the amino acid attacks the uronium carbon of HBTU, leading to the formation of the reactive ester intermediate. This intermediate then readily reacts with the N-terminal amine of the peptide chain to form the desired peptide bond.

Chemical Activation Pathway

Caption: Activation of this compound with HBTU/HOBt.

Experimental Workflow for a Single Coupling Cycle

Caption: General workflow for one cycle of Fmoc-SPPS.

Quantitative Data

While specific quantitative data for the coupling efficiency of this compound with HBTU/HOBt is not extensively published, high coupling efficiencies are generally expected. The following table summarizes typical reagent stoichiometries and reaction times used in standard protocols, which are designed to drive the reaction to completion.

| Parameter | Value | Rationale |

| This compound | 3 - 5 equivalents | Ensures a sufficient excess to drive the reaction to completion. |

| HBTU | 2.9 - 4.5 equivalents | Slightly less than the amino acid to prevent side reactions. |

| HOBt | 3 - 5 equivalents | Suppresses racemization and improves reaction kinetics. |

| DIPEA | 6 - 10 equivalents | Acts as a non-nucleophilic base to facilitate the activation. |

| Reaction Time | 30 - 120 minutes | Typically sufficient for complete coupling; can be monitored. |

| Solvent | DMF (N,N-Dimethylformamide) | A polar aprotic solvent that swells the resin and dissolves reagents. |

For sterically hindered amino acids, the choice of coupling reagent is critical. While HBTU is highly effective, for particularly difficult couplings, more reactive reagents like HATU may be considered. A comparative study on the coupling of the related Fmoc-Ser(tBu)-OH showed minimal racemization with HBTU.

| Coupling Reagent | Base | Diastereomeric Ratio (L/D) for Fmoc-L-Ser(tBu)-OH |

| HBTU | DIPEA | 98.7 / 1.3 |

| HATU | DIPEA | 99.1 / 0.9 |

| Data adapted from a study on the effect of coupling reagents on α-C racemization. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin) with a free N-terminal amine

-

HBTU

-

HOBt

-

DIPEA

-

DMF (peptide synthesis grade)

-

DCM (Dichloromethane)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

-

Solid-phase synthesis vessel

-

Shaker or agitator

-

Inert gas (Nitrogen or Argon)

Standard HBTU/HOBt Coupling Protocol

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

-

Resin Swelling and Preparation:

-

Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

If the N-terminus is Fmoc-protected, proceed with Fmoc deprotection.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Agitate the mixture for 2-5 minutes to pre-activate the amino acid. A color change to yellow or orange may be observed, which is typically normal.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 30-120 minutes.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

If the test is positive (blue beads), the coupling is incomplete, and a second coupling may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next coupling cycle or for final cleavage and deprotection.

Troubleshooting and Safety Considerations

-

Incomplete Coupling: For sterically hindered couplings, consider extending the reaction time or performing a second coupling. Alternatively, a more potent activating agent like HATU can be used.

-

Racemization: The use of HOBt significantly minimizes racemization. Ensure accurate stoichiometry of reagents.

-

Guanidinylation: A potential side reaction can occur if HBTU is used in large excess, leading to the capping of the N-terminus. Using a slight excess of the amino acid relative to the coupling reagent can mitigate this.

-

Safety: HBTU is a moderate skin sensitizer and can be potentially explosive under certain conditions. HOBt is also classified as an explosive in its anhydrous form. Handle these reagents with appropriate personal protective equipment in a well-ventilated area.

This document provides a detailed overview and protocol for the activation of this compound using HBTU/HOBt. For specific applications, optimization of the described parameters may be required. Always refer to relevant safety data sheets before handling any chemical reagents.

References

Application Notes and Protocols: Deprotection of the TBDMS Group from the Threonine Side Chain

Audience: Researchers, scientists, and drug development professionals.

Introduction

In peptide synthesis and the development of complex organic molecules, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group of the threonine side chain is frequently protected as a tert-butyldimethylsilyl (TBDMS) ether due to its stability under various reaction conditions and the relative ease of its removal. The selective and efficient deprotection of the TBDMS group is a crucial step to unmask the hydroxyl functionality for subsequent modifications or to yield the final desired product.

These application notes provide a comprehensive overview of common methods for the deprotection of the TBDMS group from the threonine side chain. Detailed protocols for selected methods are presented, along with a comparative table of various deprotection reagents and conditions to aid in the selection of the most appropriate method for a specific synthetic strategy.

Comparative Data of TBDMS Deprotection Methods

The selection of a deprotection method depends on the overall synthetic scheme and the presence of other sensitive functional groups in the molecule. The following table summarizes various reagents and conditions for the removal of the TBDMS protecting group from hydroxyl functions, which are applicable to the threonine side chain.

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 2 - 4 hours | High | Highly selective for silyl ethers. The basic nature of the TBAF solution may be incompatible with base-sensitive functional groups.[1][2] |

| Hydrofluoric acid-Pyridine (HF-Pyridine) | THF / Pyridine | 0 °C to Room Temp. | 2 - 3 hours | ~20-50% (for TES, indicates TBDMS is more stable) | Can lead to side products if not carefully controlled.[3] HF is highly corrosive and toxic, requiring special handling precautions. |

| Trifluoroacetic acid (TFA) / Triethylsilane | Dichloromethane (DCM) or Chloroform | Room Temp. | 3 - 5 days | Excellent | Often used for simultaneous deprotection of other acid-labile groups like Boc. Triethylsilane acts as a scavenger.[4] |

| Boron trichloride (BCl₃) | THF | 25 °C | 12 minutes | 83% | Demonstrates high regioselectivity for primary TBDMS ethers over secondary ones, which is relevant for differentiating between protected hydroxyl groups in complex molecules.[5] |

| Acetyl chloride (catalytic) | Methanol (MeOH) | 0 °C to Room Temp. | Not specified | Good | A mild method that tolerates various other protecting groups. |

| Stannous chloride (SnCl₂) | Ethanol, Water, or solvent-free (microwave) | Room Temp. to Reflux / 180 °C (microwave) | 5 - 6 minutes (microwave) | 80 - 90% | An efficient and rapid method, especially under microwave irradiation. |

| Iron(III) Tosylate | Not specified | Not specified | Not specified | High | A mild and chemoselective catalyst. Phenolic TBDMS ethers and Boc groups are reported to be unaffected. |

| Zirconium(IV) chloride (ZrCl₄) | Not specified | Not specified | 20 - 45 minutes | High | A simple and efficient protocol where acid and base-sensitive groups are reported to be unaffected. |

| Formic Acid | Methanol | Ambient Temp. | 2 - 3 hours | 70-85% (for TES) | While reported for TES deprotection in the presence of TBDMS, conditions could potentially be optimized for TBDMS removal. |

Experimental Protocols

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes a widely used method for the selective cleavage of TBDMS ethers under mild, basic conditions.

Materials:

-

TBDMS-protected threonine derivative

-

Tetrahydrofuran (THF), anhydrous

-

1.0 M solution of TBAF in THF

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Dissolve the TBDMS-protected threonine derivative in anhydrous THF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirring solution, add the 1.0 M TBAF solution in THF (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the deprotected threonine derivative.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable to acidic conditions and is often employed when other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), are to be removed simultaneously.

Materials:

-

TBDMS-protected threonine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH) (as a scavenger)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the TBDMS-protected threonine derivative in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylsilane (3-10 equivalents) to the stirring solution.

-

Add TFA dropwise to the reaction mixture (a common ratio is 1:1 TFA/DCM).

-

Allow the reaction to warm to room temperature and stir for the required duration (can be several hours to days, monitoring by TLC is crucial).

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

-

The crude product can then be purified by an appropriate method, such as crystallization or chromatography.

Visualizations

The following diagrams illustrate the chemical transformation and a general workflow for the deprotection of a TBDMS-protected threonine side chain.

Caption: Chemical transformation of TBDMS-protected threonine to threonine.

Caption: General experimental workflow for TBDMS deprotection.

References

Application Note: A Robust Protocol for the Synthesis of Glycopeptides Utilizing Silyl Ether Protection

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycopeptides are crucial molecules in biological systems, playing significant roles in processes like cell recognition, signaling, and immune response. The chemical synthesis of glycopeptides presents unique challenges, primarily due to the complexity of oligosaccharide structures and the need for orthogonal protecting group strategies to differentiate between the numerous hydroxyl groups of the glycan and the functional groups of the peptide backbone. Silyl ethers have emerged as highly effective protecting groups for the hydroxyl moieties of carbohydrates during solid-phase peptide synthesis (SPPS). Their key advantage lies in their acid lability, which allows for a one-pot deprotection strategy where the silyl ethers are removed concurrently with peptide cleavage from the resin using trifluoroacetic acid (TFA). This approach simplifies the synthesis, reduces the number of steps, and often improves overall yields compared to strategies requiring separate deprotection steps.

This document provides a detailed protocol for the synthesis of O-linked glycopeptides using an Fmoc/tBu solid-phase strategy, incorporating a glycosylated amino acid building block with silyl ether protection on the carbohydrate moiety.

Core Concepts: Silyl Protection Strategy

The success of this protocol hinges on the use of a pre-synthesized Fmoc-protected amino acid where the attached carbohydrate's hydroxyl groups are protected as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). Silyl protecting groups are stable to the basic conditions required for Fmoc removal (e.g., piperidine) but are readily cleaved under the acidic conditions used for final resin cleavage and side-chain deprotection. The stability of silyl ethers is primarily influenced by the steric bulk around the silicon atom.

Table 1: Comparison of Common Silyl Protecting Groups for Hydroxyl Protection This table summarizes the properties and relative stability of commonly used silyl ethers. The choice of silyl group depends on the specific requirements of the synthetic route.

| Silyl Group | Abbreviation | Relative Stability (Acidic Cleavage) | Common Deprotection Reagents |

| Trimethylsilyl | TMS | 1 (Least Stable) | H₂O, mild acid (e.g., AcOH), TBAF |

| Triethylsilyl | TES | ~64 | Dilute acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS or TBS | ~20,000 | TFA, HF-Pyridine, TBAF |

| Triisopropylsilyl | TIPS | ~700,000 | TFA, HF-Pyridine, TBAF |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 (Most Stable) | HF-Pyridine, TBAF |

Relative stability values are approximate and can vary based on substrate and reaction conditions.

Experimental Protocols

This section details the three main stages of the synthesis: preparation of the silyl-protected building block, the solid-phase synthesis of the glycopeptide, and the final cleavage and deprotection.

Protocol 1: Synthesis of a Silyl-Protected Glycosyl Amino Acid Building Block

This protocol describes the per-O-silylation of an Fmoc-Thr(α-D-GalNAc)-OH building block.

Materials:

-

Fmoc-Thr(α-D-GalNAc)-OH

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Thr(α-D-GalNAc)-OH (1.0 eq) in anhydrous DMF.

-

Add imidazole (8.0 - 10.0 eq) to the solution and stir until fully dissolved.

-

Add TBDMSCl (4.0 - 5.0 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (Fmoc-Thr(α-D-GalNAc(TBDMS)₃)-OH) by flash column chromatography to yield the desired building block.

Protocol 2: Fmoc-Based Solid-Phase Glycopeptide Synthesis (SPPS)

This protocol outlines the manual SPPS of a target glycopeptide on Wang resin.

Materials:

-

Wang resin (or other suitable resin for C-terminal acid)

-

Standard Fmoc-protected amino acids (Fmoc-AA-OH)

-

Silyl-protected building block (from Protocol 1)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.

-

Add fresh deprotection solution and agitate for 15-20 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-AA-OH (3.0 eq) or the silyl-protected building block (1.5-2.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours. Coupling of bulky glycoamino acids may require longer reaction times or double coupling.

-

Drain the vessel and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the target sequence.

-

Final Wash: After the final coupling, perform a final Fmoc deprotection (step 2) and then wash the resin with DMF (5x), DCM (5x), and MeOH (3x) before drying under vacuum.

Protocol 3: Cleavage from Resin and Global Deprotection

This protocol achieves simultaneous cleavage of the glycopeptide from the resin and removal of all acid-labile protecting groups, including the silyl ethers.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O).

-

Cold diethyl ether (Et₂O)

Procedure:

-

Place the dried glycopeptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and reduce the volume under a gentle stream of nitrogen.

-

Precipitate the crude glycopeptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

-

A white precipitate should form. Keep the suspension at -20 °C for 30 minutes to maximize precipitation.

-

Centrifuge the suspension, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Data Presentation

The efficiency of glycopeptide synthesis can vary significantly based on sequence, glycan complexity, and coupling conditions. Silyl protection strategies have been shown to be effective.

Table 2: Representative Yields in Glycopeptide Synthesis

| Glycopeptide Target | Synthesis Strategy | Key Feature | Reported Yield | Reference |

| Fmoc-Glycopeptide Thioester | Solid-Phase (Silyl Linker) | Silyl ether linker to resin | ~20% (overall) | |

| Heptasaccharide-Pentapeptide | Convergent Method | Coupling of large glycan to peptide | 55% (coupling step) | |

| O-GlcNAcylated Peptides | Solid-Phase (Silyl Protection) | Acid-labile silyl ethers |

Application Note: Solid-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids is a critical modification in peptide-based drug design, often leading to improved metabolic stability, cell permeability, and conformational control. This document provides a detailed protocol for the synthesis of Fmoc-N-Me-Thr(tBu)-OH from its precursor, Fmoc-Thr(tBu)-OH, utilizing a solid-phase approach. The methodology is based on the Biron-Kessler method, employing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This strategy allows for efficient N-methylation with high yield and purity. Two common methylating agents, dimethyl sulfate and methyl iodide, are compared.

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a widely used strategy to enhance the therapeutic properties of peptides. N-methylation can protect against enzymatic degradation, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles. The synthesis of Fmoc-protected N-methylated amino acids is therefore of significant interest for solid-phase peptide synthesis (SPPS). This application note details a robust and reproducible solid-phase protocol for the preparation of Fmoc-N-Me-Thr(tBu)-OH, a valuable building block for the synthesis of complex peptides.

Overall Reaction Scheme

Experimental Protocols

This protocol is adapted from the work of Román et al. (2023).[1][2]

Materials:

-

Fmoc-Thr(tBu)-OH

-

2-chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Water

Protocol:

-

Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:

-

Swell 2-CTC resin in DCM for 30 minutes.

-

Dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and DIEA (8 equivalents) in DCM.

-

Add the amino acid solution to the resin and shake for 2 hours at room temperature.

-

Cap any remaining active sites on the resin by adding methanol (0.8 mL per gram of resin) and shaking for 30 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

o-Nitrobenzenesulfonyl (o-NBS) Protection:

-

Swell the resin in DCM.

-

Add a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (4 equivalents) in DCM.

-

Shake for 2 hours at room temperature.

-

Wash the resin with DCM (5x).

-

-

N-Methylation:

-

Strategy A: Using Dimethyl Sulfate

-

Add a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF to the resin.

-

Shake for 10 minutes at room temperature. Repeat this step once.

-

-

Strategy B: Using Methyl Iodide

-

Add a solution of DBU (5 equivalents) and methyl iodide (10 equivalents) in DMF to the resin.

-

Shake for 10 minutes at room temperature. Repeat this step once.

-

-

Wash the resin with DMF (5x).

-

-

o-NBS Deprotection:

-

Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

-

Shake for 5 minutes at room temperature. Repeat this step once.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Fmoc Protection:

-

Add a solution of Fmoc-OSu (5 equivalents) and DIEA (10 equivalents) in DCM.

-

Shake for 2 hours at room temperature.

-

Wash the resin with DCM (5x), DMF (5x), and DCM (5x).

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of Fmoc-N-Me-Thr(tBu)-OH using the two different methylating agents as reported by Román et al. (2023).[1][2]

| Parameter | Strategy A (Dimethyl Sulfate) | Strategy B (Methyl Iodide) |

| Starting Material | Fmoc-Thr(tBu)-OH | Fmoc-Thr(tBu)-OH |

| Methylating Agent | Dimethyl sulfate | Methyl iodide |

| Base | DBU | DBU |

| Solvent | DMF | DMF |

| Theoretical Yield (%) | 95 | 92 |

| Purity (%) | >95 | >95 |

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH.

Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tBu)-OH.

Conclusion

The described solid-phase protocol provides an efficient and high-yielding method for the synthesis of Fmoc-N-Me-Thr(tBu)-OH. This approach, utilizing a 2-CTC resin, allows for the straightforward purification of the final product by simple precipitation. Both dimethyl sulfate and methyl iodide are effective methylating agents in this procedure, affording the desired product in high purity. This methodology is well-suited for the routine laboratory synthesis of this and other Fmoc-protected N-methylated amino acids for use in peptide research and development.

References

Application Notes and Protocols for Large-Scale Synthesis Using Fmoc-Thr(TBDMS)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-Fmoc-O-tert-butyldimethylsilyl-L-threonine (Fmoc-Thr(TBDMS)-OH) in large-scale solid-phase peptide synthesis (SPPS). This document outlines the advantages and considerations for using this derivative, detailed experimental protocols, and strategies for troubleshooting common challenges in large-scale peptide production.

Introduction to this compound in Large-Scale SPPS